molecular formula C7H11N3OS2 B5732404 N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5732404
M. Wt: 217.3 g/mol
InChI Key: NERHCBDBYVUQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of inflammatory diseases. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to scavenge free radicals and inhibit lipid peroxidation, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is readily available and can be synthesized using relatively simple procedures. However, one of the limitations of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the prevention and treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide and its potential applications in other fields of scientific research.

Synthesis Methods

N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized through a multistep process involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with propyl bromide and acetic anhydride. The reaction yields N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential antitumor effects, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3-4H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERHCBDBYVUQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

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